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Compound of Interest

Compound Name:
6-Methoxypyridazine-3-carboxylic

acid

Cat. No.: B1315001 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural

validation of 6-Methoxypyridazine-3-carboxylic acid and its derivatives. The following

sections detail experimental data, protocols, and workflows to assist researchers in confirming

the chemical structures of these heterocyclic compounds, which are of significant interest in

medicinal and agricultural chemistry.

Data Presentation: Spectroscopic and Physical
Properties
The structural integrity of synthesized 6-Methoxypyridazine-3-carboxylic acid and its

derivatives is primarily validated through a combination of spectroscopic methods, including

Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry

(MS). Below are tables summarizing typical data for the parent compound and analogous

derivatives.

Table 1: ¹H NMR Spectroscopic Data of 6-Substituted Pyridazine-3-Carboxylic Acid Derivatives
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Compound Solvent
Chemical Shift (δ, ppm)
and Multiplicity

6-Methoxypyridazine-3-

carboxylic acid
DMSO-d₆

4.05 (s, 3H, OCH₃), 7.30 (d,

1H, H-4), 8.15 (d, 1H, H-5),

13.5 (br s, 1H, COOH)

Methyl 6-(4-chlorophenyl)-3-

methylpyridazine-4-carboxylate
CDCl₃

3.03 (s, 3H, CH₃), 4.02 (s, 3H,

OCH₃), 7.52 (d, 2H), 8.08 (d,

2H), 8.22 (s, 1H)[1]

Ethyl 6-(3,4-

dimethoxyphenyl)-3-

methylpyridazine-4-carboxylate

CDCl₃

1.45 (t, 3H), 2.96 (s, 3H), 3.96

(s, 3H), 3.99 (s, 3H), 4.49 (q,

2H), 7.00 (d, 1H), 7.57 (d, 1H),

7.71 (s, 1H), 8.07 (s, 1H)[1]

3-Amino-6-methoxypyridazine CDCl₃
4.00 (s, 3H, OCH₃), 4.62 (br s,

2H, NH₂), 6.81 (m, 2H, Ar-H)[2]

Table 2: ¹³C NMR Spectroscopic Data of 6-Substituted Pyridazine Derivatives

Compound Solvent Chemical Shift (δ, ppm)

Methyl 6-(4-bromophenyl)-3-

methylpyridazine-4-carboxylate
CDCl₃

21.9, 53.0, 123.4, 128.3,

129.4, 131.3, 132.0, 132.1,

132.3, 157.4, 165.5[1]

Methyl 6-(4-chlorophenyl)-3-

methylpyridazine-4-carboxylate
CDCl₃

21.9, 53.0, 123.4, 127.4,

128.1, 129.0, 129.2, 129.3,

136.6, 157.3, 165.5[1]

Ethyl 6-(4-fluorophenyl)-3-

methylpyridazine-4-carboxylate
CDCl₃

14.2, 21.9, 62.3, 116.0, 116.3,

123.3, 128.7, 128.8, 128.9,

131.7, 157.0, 157.4, 162.6,

165.2, 165.9[1]

Table 3: IR and Mass Spectrometry Data for Pyridazine Derivatives
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Compound IR (KBr, cm⁻¹) Mass Spectrometry (m/z)

6-Methoxypyridazine-3-

carboxylic acid

~3400-2500 (br, O-H), ~1700

(C=O), ~1600 (C=N), ~1250

(C-O)

Expected M⁺: 154.04

Methyl 6-(3,4-

dimethoxyphenyl)-3-

methylpyridazine-4-carboxylate

3076, 2932, 2844, 1738, 1585,

1515, 1437, 1367, 1264, 1092,

1017, 848, 768[1]

-

3-Amino-6-methoxypyridazine - M⁺: 125.06

Experimental Protocols
Detailed methodologies for the key analytical techniques used in the structural validation of 6-
Methoxypyridazine-3-carboxylic acid derivatives are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol for ¹H and ¹³C NMR:

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a

suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube.

Instrument Setup:

Insert the sample tube into the spinner turbine and place it in the sample gauge to ensure

the correct depth.

Insert the sample into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition:
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Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-

degree pulse angle and a relaxation delay of 1-2 seconds.

Process the spectrum by applying a Fourier transform, phasing, and baseline correction.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., TMS at 0.00 ppm).

Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required

due to the low natural abundance of ¹³C.

Process the spectrum similarly to the ¹H spectrum.

Calibrate the chemical shift scale using the solvent signal.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Protocol for Attenuated Total Reflectance (ATR)-IR:

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Record the sample spectrum. The instrument software will automatically subtract the

background.

Data Analysis: Identify characteristic absorption bands for functional groups such as O-H

(broad, ~3400-2500 cm⁻¹ for carboxylic acids), C=O (~1700 cm⁻¹), C=N (~1600 cm⁻¹), and

C-O (~1250 cm⁻¹).
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Single Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional arrangement of atoms in the crystal

lattice, providing unambiguous structural confirmation.

Protocol:

Crystal Growth: Grow single crystals of the compound suitable for X-ray analysis. This is

often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of

a solution.

Crystal Mounting: Select a well-formed, single crystal (typically 0.1-0.3 mm in each

dimension) under a microscope and mount it on a goniometer head.

Data Collection:

Mount the crystal on the diffractometer.

Center the crystal in the X-ray beam.

Collect a series of diffraction images as the crystal is rotated.

Structure Solution and Refinement:

Process the diffraction data to determine the unit cell parameters and space group.

Solve the crystal structure using direct methods or Patterson methods to obtain an initial

model of the atomic positions.

Refine the structural model against the experimental data to obtain the final, accurate

atomic coordinates and molecular geometry.

Mandatory Visualization
The following diagrams illustrate key workflows and relationships in the structural validation

process.
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Caption: Experimental workflow for the synthesis and structural validation of 6-
Methoxypyridazine-3-carboxylic acid derivatives.
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Caption: Logical relationship between spectroscopic techniques and the structural information

derived for validation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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